molecular formula C11H10N2O B1337153 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde CAS No. 94938-03-1

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde

Cat. No.: B1337153
CAS No.: 94938-03-1
M. Wt: 186.21 g/mol
InChI Key: MTBHIZCUPAVJLC-UHFFFAOYSA-N
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Description

1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position, a phenyl group at the 2-position, and an aldehyde group at the 5-position. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Biochemical Analysis

Biochemical Properties

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either the activation or inhibition of their catalytic activities, depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. By altering the activity of this pathway, this compound can impact cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but can degrade when exposed to light or high temperatures. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of controlled experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal activity, beyond which the compound’s effects become detrimental .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as aldehyde dehydrogenase and cytochrome P450, influencing the metabolism of other compounds. These interactions can alter metabolic flux and metabolite levels, impacting overall cellular metabolism. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins, facilitating its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its overall activity and function. Understanding these transport mechanisms is crucial for optimizing its use in biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with benzaldehyde in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups allows for a broader range of chemical transformations and biological interactions compared to its simpler analogs .

Properties

IUPAC Name

3-methyl-2-phenylimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-13-10(8-14)7-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBHIZCUPAVJLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441364
Record name 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94938-03-1
Record name 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-formyl-2-phenylimidazole (100 mg, 0.58 mmol) in CH2Cl2 (2 mL) was added aqueous KOH (2 mL of a 30% solution), followed by dimethyl sulfate (66 μL, 0.70 mmol), and tetrabutylammonium bromide (10 mg; 0.039 mmol). The reaction mixture was stirred overnight at RT and then was partitioned between ETOAc and water; the organic phase was washed with brine and then concentrated in vacuo. The residue was chromatographed (SiO2; continuous gradient from 1:1 hexane:EtOAc to 100% EtOAc) to give 1-methyl-2-phenyl-imidazole-5-carboxaldehyde as a solid (35 mg; 32%; 1st eluted fraction; Part A compound) and Part B compound
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100 mg
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Synthesis routes and methods II

Procedure details

3-Methyl-2-phenyl-3H-imidazole-4-carbaldehyde was prepared from benzene carboxamide in the same manner as 2-cyclopropyl-3-methyl-3H-imidazole-4-carbaldehyde (Example 46).
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